9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-

Catalog No.
S1902034
CAS No.
149376-67-0
M.F
C15H13N5O4
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbon...

CAS Number

149376-67-0

Product Name

9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-

IUPAC Name

2-[6-(phenylmethoxycarbonylamino)purin-9-yl]acetic acid

Molecular Formula

C15H13N5O4

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C15H13N5O4/c21-11(22)6-20-9-18-12-13(16-8-17-14(12)20)19-15(23)24-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,22)(H,16,17,19,23)

InChI Key

ZBOVBYTWJJUTEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O

9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a complex organic compound belonging to the purine family. Its molecular formula is C15H13N5O4C_{15}H_{13}N_{5}O_{4}, and it has a molecular weight of approximately 327.29 g/mol. This compound features a purine base modified with an acetic acid moiety and a phenylmethoxycarbonyl group, which contributes to its unique chemical properties and biological activities. The structure includes characteristic functional groups typical of purines, such as amino and carbonyl groups, which play crucial roles in its reactivity and interactions with biological systems .

The chemical reactivity of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- primarily involves nucleophilic substitutions and hydrolysis reactions. For instance, the compound can undergo hydrolysis of the acetic acid group under basic or acidic conditions, leading to the formation of the corresponding purine derivative. Additionally, it can participate in cross-coupling reactions involving carbonyl derivatives, facilitated by reagents such as samarium(II) iodide .

This compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleic acid metabolism. Preliminary studies suggest potential applications in cancer therapy due to its ability to inhibit cell proliferation in certain cancer cell lines. Furthermore, its effects on cellular signaling pathways are under investigation, which may reveal additional therapeutic potentials .

The synthesis of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- can be achieved through several methods:

  • Carbamate Protection: The synthesis often begins with a protected form of purine, which is then subjected to reactions that introduce the phenylmethoxycarbonyl group.
  • Alkoxide Reaction: A key reaction involves treating a fully protected 2-amino-6-halopurine with alkoxide reagents, facilitating both the conversion of halogen groups to carbonyls and hydrolysis of the acetate ester group .
  • Coupling Reactions: The final steps typically involve coupling reactions with suitable precursors to yield the target compound in high purity and yield.

The applications of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- are diverse:

  • Pharmaceuticals: It is being explored for its potential use in developing new anticancer drugs.
  • Biochemical Research: The compound serves as a tool for studying purine metabolism and enzyme inhibition in biochemical pathways.
  • Synthetic Biology: Its derivatives may be utilized in constructing novel nucleic acid analogs for therapeutic purposes .

Interaction studies indicate that this compound can bind to various biological macromolecules, including proteins and nucleic acids. Its ability to mimic natural substrates allows it to interfere with enzymatic processes, making it a candidate for further investigation in drug design. Studies involving molecular docking simulations have shown promising results regarding its binding affinity for specific target enzymes involved in nucleotide metabolism .

Several compounds share structural similarities with 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-:

Compound NameMolecular FormulaKey Features
9H-Purine-9-acetic acidC15H14ClN5O2C_{15}H_{14}ClN_{5}O_{2}Contains a chlorine substituent; used as an antibacterial agent
G-Cbz-acetic acidC15H13N5O5C_{15}H_{13}N_{5}O_{5}Features a benzyloxycarbonyl group; used in peptide synthesis
Ethyl 9-[6-p-chloroanilino]purineacetateC15H14ClN5O2C_{15}H_{14}ClN_{5}O_{2}Similar purine structure; exhibits different biological activities

Uniqueness: What distinguishes 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- from these compounds is its specific functionalization with the phenylmethoxycarbonyl group, which enhances its solubility and biological activity compared to other derivatives that lack this modification.

Multi-step organic synthesis remains the cornerstone approach for constructing complex purine derivatives, particularly for compounds like 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-. These protocols involve carefully orchestrated sequences of chemical transformations that build molecular complexity through controlled bond formation and functional group manipulation.

The synthesis of purine acetic acid derivatives typically employs convergent synthetic strategies, where the purine core and acetic acid functionality are assembled through strategic coupling reactions [1] [2]. Recent advances have demonstrated that one- or two-step synthesis protocols can provide efficient access to C-8 and N-9 substituted purines using 5-aminoimidazole-4-carbonitriles as starting materials, achieving moderate to good yields through annulation reactions [1].

Multi-component reactions have emerged as particularly valuable tools, enabling the direct assembly of complex purine structures through one-pot procedures. Three-component Mannich-type reactions have been successfully applied to purine chemistry, providing exclusive N9-alkylated products with high regioselectivity under mild conditions catalyzed by ethylenediamine [3]. These approaches significantly reduce the number of synthetic steps while maintaining high efficiency and selectivity.

Protection/Deprotection Strategies for Amino Groups

Protection of amino groups is crucial in purine synthesis to prevent unwanted side reactions during multi-step sequences. The most commonly employed protecting groups include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and fluorenylmethoxycarbonyl (Fmoc), each offering distinct advantages in terms of stability and deprotection conditions [4] [5].

Benzyloxycarbonyl protection has proven particularly effective for purine amino groups due to its stability under both acidic and basic conditions. The Cbz group can be introduced using benzyloxycarbonyl chloride in the presence of bases such as triethylamine or pyridine, providing reliable protection during subsequent synthetic manipulations [4]. Deprotection is typically achieved through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere, offering mild and selective removal conditions [6].

The tert-butoxycarbonyl group represents another valuable option for amino protection in purine chemistry. Boc protection can be installed using di-tert-butyl dicarbonate under aqueous conditions with sodium hydroxide as base, providing a simple and efficient protection protocol [7] [8]. The acid-labile nature of the Boc group allows for selective deprotection using trifluoroacetic acid in dichloromethane, making it compatible with base-sensitive functional groups commonly found in purine derivatives [8].

Fluorenylmethoxycarbonyl protection offers complementary reactivity, being stable under acidic conditions but readily removable under basic treatment with piperidine [9]. This orthogonal reactivity profile makes Fmoc particularly valuable in solid-phase synthesis applications where multiple protection/deprotection cycles are required [10] [11].

An efficient protection protocol for the 6-exo-amino group of purine nucleosides has been developed utilizing N-methyl imidazole (NMI) with various chloroformates, providing N6-carbamoyl adenosines in good to excellent yields [5]. This methodology demonstrates the importance of optimizing reaction conditions and base selection to achieve efficient protection with minimal side reactions.

Carbamate Bond Formation Techniques

Carbamate bond formation represents a critical transformation in the synthesis of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-, where the benzyloxycarbonyl group is attached to the purine amino functionality through a carbamate linkage. Several established methodologies provide reliable access to carbamate bonds with varying degrees of efficiency and selectivity.

The chloroformate method represents the most direct approach for carbamate formation, involving the reaction of an amine with a chloroformate in the presence of a base [12]. For purine derivatives, this typically involves treating the amino-substituted purine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of triethylamine or N-methylimidazole as base [4]. This method provides high yields and predictable reactivity, making it the method of choice for many synthetic applications.

Alternative approaches include the use of carbonyldiimidazole (CDI) as a coupling reagent, which first activates an alcohol to form the corresponding imidazolyl carbamate intermediate. Subsequent reaction with the purine amine provides the desired carbamate product with excellent yields and minimal side product formation [13]. This method is particularly valuable when working with sensitive substrates that might decompose under more forcing conditions.

The isocyanate method offers another pathway, where preformed isocyanates react directly with alcohols to form carbamates [12]. While this approach provides direct formation of the carbamate bond, it requires access to appropriately substituted isocyanates and careful handling due to the reactivity of these intermediates.

Recent developments in carbamate formation have focused on greener methodologies, including enzymatic approaches that utilize lipases or esterases to catalyze carbamate formation under mild aqueous conditions [14] [15]. These biocatalytic methods offer high selectivity and environmental compatibility, though they may require optimization of reaction conditions for specific substrates.

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) methodologies have revolutionized the preparation of purine derivatives by enabling automated, high-throughput synthesis with simplified purification procedures. The approach involves the attachment of starting materials to polymer supports, allowing for easy separation of products from reagents and byproducts through simple filtration and washing procedures [16] [17].

Recent advances in solid-phase purine synthesis have demonstrated the utility of functionalized starting materials such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine for the regioselective synthesis of 2,6,8,9-tetrasubstituted purine libraries [18]. This methodology enables systematic variation of substituents at multiple positions while maintaining high regioselectivity and yield.

The development of solid-phase synthesis strategies for peptide nucleic acids (PNAs) has addressed significant challenges in synthesizing difficult purine-rich sequences [19]. The incorporation of backbone modifications such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups has proven effective in reducing on-resin aggregation and improving coupling efficiency. The Hmb modification has emerged as superior to Dmb in terms of ease of removal and overall synthetic performance [19].

Automated solid-phase synthesis systems have enabled the preparation of complex purine derivatives with minimal manual intervention. These systems incorporate multiple functionalities including automated reagent addition, mixing, heating, and washing cycles [20] [16]. The integration of real-time monitoring capabilities allows for optimization of reaction conditions and quality control during synthesis.

Depurination-based release strategies have found particular application in purine nucleoside synthesis, where acid-catalyzed cleavage of the N-glycosidic bond provides a mild method for product release from the solid support [20]. This approach is especially valuable for heat-sensitive compounds that might decompose under more forcing cleavage conditions.

The combination of solid-phase synthesis with continuous flow processing represents an emerging frontier that merges the benefits of both technologies. This approach enables push-button automated multistep syntheses while maintaining the separation advantages of solid-phase chemistry [21]. Such hybrid systems have demonstrated the ability to perform six-step syntheses with high isolated yields over extended continuous operation periods.

Green Chemistry Alternatives in Purine Functionalization

The application of green chemistry principles to purine synthesis has driven the development of more sustainable and environmentally friendly methodologies. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous solvents and reagents while maintaining or improving synthetic efficiency [22] [23].

Microwave-assisted synthesis has emerged as one of the most impactful green chemistry techniques for purine functionalization. This methodology provides rapid heating and significantly shortened reaction times, often achieving 20-48 times faster reaction rates compared to conventional heating methods [23] [24]. Microwave irradiation enables the synthesis of purine thioglycoside analogs from readily available starting materials, with the key step involving condensation of 5-amino-1H-pyrazoles with sodium 2,2-dicyanoethene-1,1-bis(thiolate) salts [24] [25].

The application of microwave assistance to cholinesterase inhibitor synthesis has demonstrated remarkable efficiency, with some nucleosides showing BChE inhibition constants as low as 50 nM with high selectivity factors [26]. These results highlight the potential of microwave-assisted methods to access biologically active compounds with improved synthetic efficiency.

Solvent-free reaction conditions represent another significant advance in green purine chemistry. These methodologies eliminate the need for organic solvents entirely, reducing environmental impact and simplifying product workup procedures [27] [28]. Cellulose sulfuric acid has been employed as a reusable catalyst for the synthesis of 6-chloro-8-substituted-9H-purines under solvent-free conditions, demonstrating both efficiency and environmental compatibility [27].

Ionic liquids have found increasing application as green solvents in purine synthesis, offering non-volatility, recyclability, and low toxicity compared to conventional organic solvents [29] [30]. Purine-based ionic liquids have been synthesized by combining naturally occurring purines (theobromine, theophylline, xanthine, and uric acid) with tetrabutylammonium cations, resulting in 53-870 fold solubility enhancement compared to the parent purines [29]. These materials demonstrate good thermal stability and have found applications in aqueous biphasic systems and as solubility enhancers.

Aqueous media synthesis has gained prominence as a sustainable alternative, utilizing water as the primary reaction medium [31] [32]. Nickel-catalyzed sustainable synthesis of purines has been achieved through acceptorless dehydrogenative coupling and borrowing hydrogen approaches, utilizing bench-stable, inexpensive catalysts [31]. These methodologies enable the preparation of polysubstituted benzimidazole, purine, benzothiazole, and benzoxazole derivatives under environmentally benign conditions.

Deep eutectic solvents (DES) represent a novel class of green solvents formed by combining hydrogen bond acceptors and donors [33]. A gentisic acid-based DES has been employed as a catalyst for the synthesis of pyrimidine derivatives, achieving reaction times 20-48 times faster than conventional methods while operating under solvent-free conditions [33].

Biocatalytic approaches offer perhaps the greenest alternative for purine functionalization, utilizing enzymes to catalyze bond formation under mild aqueous conditions [34] [14]. Purine nucleoside phosphorylases have been employed as synthetic tools for the preparation of fluorescent nucleoside analogs, demonstrating high selectivity and environmental compatibility [14]. Continuous flow biocatalysis has been successfully applied to the synthesis of purine nucleoside esters using lipase TL IM from Thermomyces lanuginosus, achieving yields of 78-93% under mild conditions [15].

Purification and Crystallization Challenges

The purification and crystallization of purine derivatives present unique challenges that significantly impact product quality, yield, and regulatory compliance. These challenges stem from the inherent physicochemical properties of purine compounds, including low solubility, tendency toward polymorphism, and sensitivity to processing conditions [35] [36].

Low solubility represents one of the most significant obstacles in purine purification. Many purine derivatives exhibit poor solubility in common organic solvents and water, limiting purification options and necessitating the use of mixed solvent systems or specialized crystallization techniques [36]. The development of effective purification strategies requires careful optimization of solvent composition, temperature, and concentration to achieve acceptable recovery while maintaining product purity.

Crystal agglomeration poses another major challenge, particularly during large-scale crystallization processes. Purine nucleotide derivative disodium crystals, such as 5'-guanylic acid disodium, are prone to agglomeration when standard crystallization procedures are employed [35]. This agglomeration results in poor flowability, inconsistent particle size distribution, and difficulties in downstream processing. Controlled humidity approaches have been developed to address this issue, involving the addition of aqueous organic solvent solutions directly to crystals to prevent agglomeration while facilitating solvent removal [35].

Solvent removal presents particular difficulties due to the incorporation of crystallization solvents into the crystal structure. Methanol and ethanol, commonly used in purine crystallization, can become trapped within the crystal lattice, requiring specialized removal techniques to achieve acceptable residual solvent levels [35]. Overdrying followed by controlled humidity treatment has proven effective for removing residual alcohols while preventing crystal agglomeration. This process involves reducing crystal water content below normal levels, then carefully controlling humidity to achieve the desired final water content [35].

Isomer separation represents a critical purification challenge in purine synthesis, where regioisomers and stereoisomers often exhibit similar physicochemical properties. Column chromatography using silica gel or reversed-phase C18 materials provides the most reliable approach for isomer separation [36]. Normal-phase chromatography typically employs hexane/ethyl acetate gradient systems for non-polar purine derivatives, while polar compounds require dichloromethane/methanol or water/methanol systems under reversed-phase conditions.

The development of amine-functionalized silica columns has provided an alternative purification method that often offers different selectivity compared to standard silica gel [36]. These columns can provide superior resolution for closely related purine isomers and may enable purification without chlorinated solvents, supporting green chemistry objectives.

Polymorphism control is essential for ensuring consistent product properties and bioavailability. Different crystal forms of the same compound can exhibit dramatically different solubility, stability, and dissolution rates [35]. Seeding techniques, controlled cooling rates, and systematic screening of crystallization conditions are employed to identify and consistently produce the desired polymorph.

Thermal stability considerations require careful optimization of processing conditions to prevent degradation during purification and crystallization. Many purine derivatives are sensitive to elevated temperatures, necessitating low-temperature processing or freeze-drying techniques [35]. Real-time monitoring of reaction and crystallization processes enables early detection of degradation and optimization of processing parameters.

Moisture sensitivity affects many purine compounds, leading to hydrate formation and variable water content that can impact stability and purity [35]. Controlled atmosphere storage and the use of desiccants are essential for maintaining product quality during storage and handling.

Advanced analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for monitoring purification progress and confirming product identity and purity [36]. The development of orthogonal analytical methods enables comprehensive characterization and quality control of purified purine derivatives.

XLogP3

0.9

Wikipedia

(6-{[(Benzyloxy)carbonyl]amino}-9H-purin-9-yl)acetic acid

Dates

Last modified: 07-22-2023

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